1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol
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Overview
Description
1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzofuran moiety linked to a triazolopyrimidine ring through an ethanolamine chain. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol typically involves multiple steps:
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Formation of the Benzofuran Moiety:
- Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
- Common reagents: Acid catalysts, dehydrating agents.
- Conditions: Elevated temperatures, inert atmosphere.
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Synthesis of the Triazolopyrimidine Ring:
- The triazolopyrimidine ring can be synthesized from appropriate precursors such as aminopyrimidines and hydrazines.
- Common reagents: Hydrazine derivatives, acid catalysts.
- Conditions: Reflux conditions, inert atmosphere.
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Linking the Two Moieties:
- The benzofuran and triazolopyrimidine rings are linked through an ethanolamine chain.
- Common reagents: Ethanolamine, coupling agents.
- Conditions: Mild temperatures, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Oxidizing agents like potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with ketone or aldehyde functionalities.
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Reduction:
- Reduction reactions can be used to modify the triazolopyrimidine ring or the benzofuran moiety.
- Common reagents: Reducing agents like sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with amine or alcohol functionalities.
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Substitution:
- The compound can undergo substitution reactions to introduce new substituents on the benzofuran or triazolopyrimidine rings.
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with halogen, alkyl, or aryl groups.
Scientific Research Applications
1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol has several scientific research applications:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Potential targets include kinases, proteases, and ion channels.
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Pathways Involved:
- The compound may influence signaling pathways involved in cell growth, apoptosis, or immune response.
- Pathways such as MAPK/ERK, PI3K/Akt, and NF-κB may be affected.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(1,2,4-triazol-3-yl)amino]ethanol
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)amino]ethanol
Uniqueness:
- The presence of the triazolopyrimidine ring distinguishes it from other benzofuran derivatives.
- The specific substitution pattern on the triazolopyrimidine ring imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-15(21-16(20-10)18-9-19-21)17-8-13(22)11-2-3-14-12(7-11)4-5-23-14/h2-3,6-7,9,13,17,22H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNRUQQLXVOCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(C3=CC4=C(C=C3)OCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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